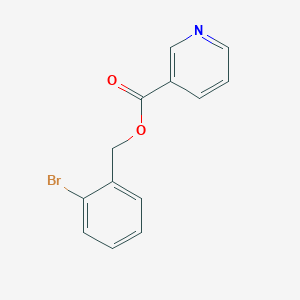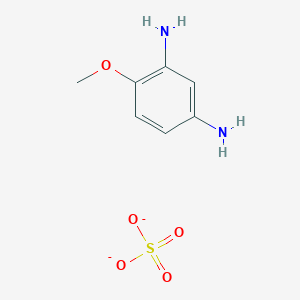
(R)-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine is a chiral amine compound featuring a benzofuran ring substituted with a fluorine atom. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Chiral Amine Formation: The chiral amine can be introduced via asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The fluorine atom or other substituents on the benzofuran ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products Formed
The major products will depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Biology
Biological Activity: Investigated for potential pharmacological effects, such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Explored as a lead compound or intermediate in the development of new pharmaceuticals.
Industry
Material Science:
Wirkmechanismus
The mechanism of action of ®-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(3-Chlorobenzofuran-7-yl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.
®-1-(3-Bromobenzofuran-7-yl)ethan-1-amine: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine may confer unique properties, such as increased metabolic stability or altered biological activity, compared to its chloro or bromo analogs.
Eigenschaften
Molekularformel |
C10H10FNO |
|---|---|
Molekulargewicht |
179.19 g/mol |
IUPAC-Name |
(1R)-1-(3-fluoro-1-benzofuran-7-yl)ethanamine |
InChI |
InChI=1S/C10H10FNO/c1-6(12)7-3-2-4-8-9(11)5-13-10(7)8/h2-6H,12H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
WYEIFPLNLAIJCO-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC2=C1OC=C2F)N |
Kanonische SMILES |
CC(C1=CC=CC2=C1OC=C2F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


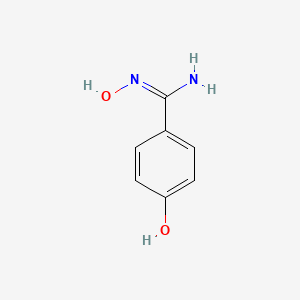
![(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide](/img/structure/B11758773.png)
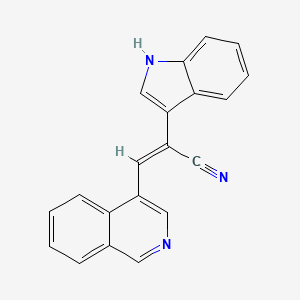
![{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea](/img/structure/B11758790.png)
![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758798.png)
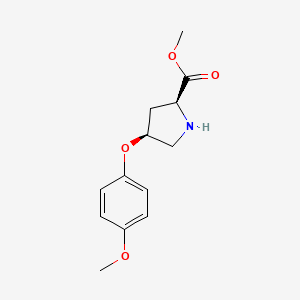
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)
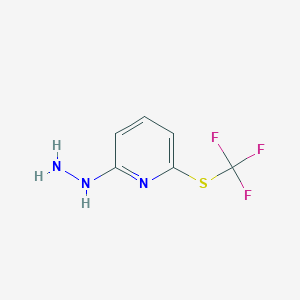
![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)
